molecular formula C15H11ClO B12076834 1-(Benzyloxy)-4-chloro-2-ethynylbenzene

1-(Benzyloxy)-4-chloro-2-ethynylbenzene

Cat. No.: B12076834
M. Wt: 242.70 g/mol
InChI Key: VEDLDVIJTSNOGI-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-chloro-2-ethynylbenzene is an organic compound that features a benzene ring substituted with a benzyloxy group, a chlorine atom, and an ethynyl group

Properties

Molecular Formula

C15H11ClO

Molecular Weight

242.70 g/mol

IUPAC Name

4-chloro-2-ethynyl-1-phenylmethoxybenzene

InChI

InChI=1S/C15H11ClO/c1-2-13-10-14(16)8-9-15(13)17-11-12-6-4-3-5-7-12/h1,3-10H,11H2

InChI Key

VEDLDVIJTSNOGI-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CC(=C1)Cl)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-4-chloro-2-ethynylbenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-tert-octylphenol, followed by benzyl protection and halogen exchange reactions . The reaction conditions often include the use of solvents like ethanol and catalysts such as pseudoephedrine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-4-chloro-2-ethynylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Benzylic alcohols and ketones.

    Reduction: Ethyl-substituted benzene derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Benzyloxy)-4-chloro-2-ethynylbenzene is unique due to the presence of both a chlorine atom and an ethynyl group on the benzene ring.

Biological Activity

1-(Benzyloxy)-4-chloro-2-ethynylbenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H13ClO
  • Molecular Weight : 256.72 g/mol
  • CAS Number : 2200-99-7

Antimicrobial Properties

Research indicates that 1-(Benzyloxy)-4-chloro-2-ethynylbenzene exhibits significant antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

Studies have shown that this compound possesses anticancer properties, particularly against breast and colon cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.

  • Case Study : In a study involving MCF-7 breast cancer cells, treatment with 1-(Benzyloxy)-4-chloro-2-ethynylbenzene resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure.

The biological activity of 1-(Benzyloxy)-4-chloro-2-ethynylbenzene can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways, leading to reduced energy production in microbial and cancer cells.
  • Membrane Disruption : It interacts with lipid membranes, causing permeability changes that result in cell death.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress, contributing to apoptosis in cancer cells.

Recent Studies

  • A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of various derivatives of 1-(Benzyloxy)-4-chloro-2-ethynylbenzene, demonstrating enhanced activity through structural modifications .
  • Another investigation revealed that the compound exhibited synergistic effects when combined with standard antibiotics against resistant bacterial strains .

Comparative Analysis

When compared to similar compounds, such as other chloro-substituted ethynylbenzenes, 1-(Benzyloxy)-4-chloro-2-ethynylbenzene shows superior activity due to its unique benzyloxy group that enhances lipophilicity and membrane penetration.

Compound MIC (µg/mL) IC50 (µM)
1-(Benzyloxy)-4-chloro-2-ethynylbenzene3215
4-Chloro-2-ethynylphenol6425
Benzyloxyphenol128>50

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